1-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
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Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 1-phenyl-1H-pyrazole-4-carboxaldehyde with an appropriate enone under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with an enone in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control of reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the double bond results in the formation of a saturated alcohol .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-4-carboxaldehyde: A precursor in the synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol.
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(aryl)-2-propen-1-ones: Similar compounds with different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a pyrazole ring and a prop-2-en-1-ol moiety.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h2-9,12,15H,1H2 |
InChI Key |
NDNWIJMIYZCDGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CN(N=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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